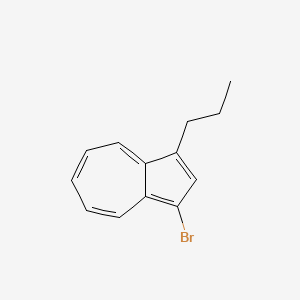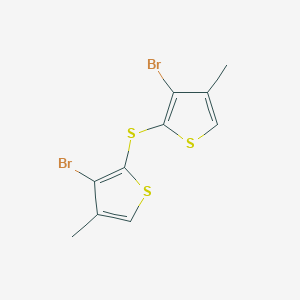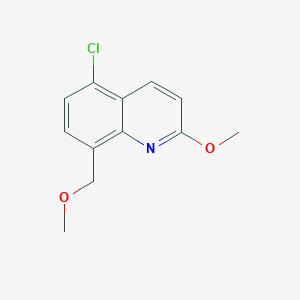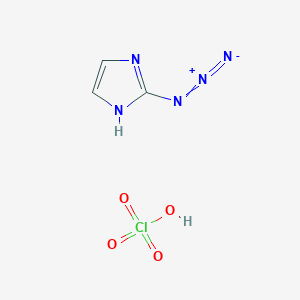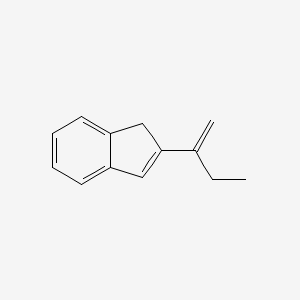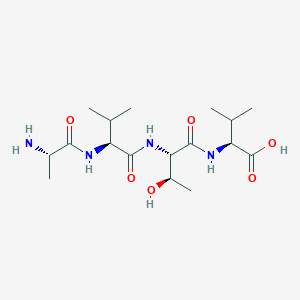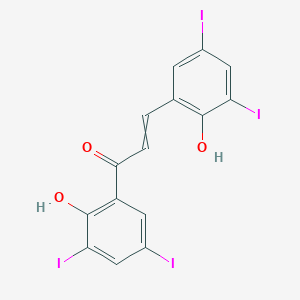
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely studied in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of substituted chalcones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,3,4-trihydroxyphenyl)prop-2-en-1-one
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)prop-1-one
Uniqueness
1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The iodine atoms enhance the compound’s reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
831224-38-5 |
|---|---|
Molekularformel |
C15H8I4O3 |
Molekulargewicht |
743.84 g/mol |
IUPAC-Name |
1,3-bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H8I4O3/c16-8-3-7(14(21)11(18)5-8)1-2-13(20)10-4-9(17)6-12(19)15(10)22/h1-6,21-22H |
InChI-Schlüssel |
HYYXWHICNQBENA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=CC(=O)C2=C(C(=CC(=C2)I)I)O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
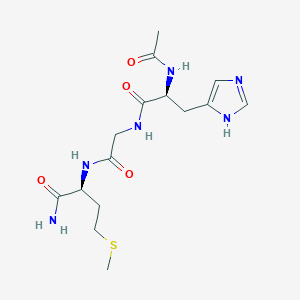
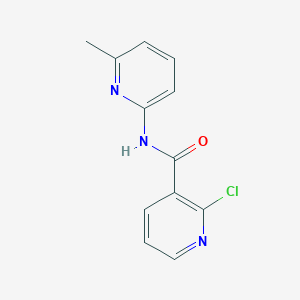
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
